4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride
Description
Properties
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10;/h10,14H,5-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXWFWCXDUNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride typically involves the reaction of piperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis of the boronic ester. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of base and organic solvents.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research : The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of piperidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, piperidine-based compounds have demonstrated effectiveness against lung cancer (A549) and other tumor types . The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets.
Neuropharmacology : There is emerging evidence suggesting that piperidine derivatives can influence neurotransmitter systems. The specific structural features of 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine may contribute to its potential as a neuropharmacological agent. The compound's ability to penetrate the blood-brain barrier is particularly noteworthy for developing treatments for neurological disorders .
Organic Synthesis
Reagents in Cross-Coupling Reactions : The dioxaborolane group in this compound allows it to serve as a versatile reagent in cross-coupling reactions. It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules . This application is crucial in developing pharmaceuticals and agrochemicals.
Building Blocks for Drug Development : The compound acts as a key building block for synthesizing more complex structures. Its functionalization can lead to a variety of derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .
Materials Science
Development of Covalent Organic Frameworks (COFs) : The compound has been utilized in synthesizing novel covalent organic frameworks. These frameworks exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in gas storage and separation . The incorporation of the dioxaborolane moiety enhances the stability and functionality of these materials.
Photocatalytic Applications : Research indicates that compounds containing dioxaborolane groups can be effective photocatalysts. They have shown potential in facilitating photocatalytic hydrogen evolution reactions under visible light irradiation . This application is significant in the context of renewable energy technologies.
Case Study 1: Anticancer Activity
A study evaluated various piperidine derivatives, including those modified with dioxaborolane groups, against a panel of cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Cross-Coupling Efficiency
In a comparative study of different boron-containing reagents used in Suzuki coupling reactions, the dioxaborolane derivative demonstrated superior reactivity and yield compared to traditional boronic acids. This efficiency highlights its utility as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares the target compound with structurally related boronate esters:
Physicochemical Properties
| Property | Target Compound | N-Methyl Analog | Phenyl-Spacer Analog | Tetrahydropyridine Analog |
|---|---|---|---|---|
| Molecular Weight | 287.20 | 261.60 | 287.20 | 253.56 |
| Solubility | High (HCl salt) | Moderate | Low | Moderate |
| Melting Point | >250°C (dec.) | Not reported | 87°C | Not reported |
| Stability | Stable (solid) | Hygroscopic | Air-sensitive | Sensitive to hydrolysis |
Key Research Findings
- Reactivity : The target compound’s methyl-linked boronate exhibits faster coupling kinetics compared to phenyl-spacer analogs, attributed to reduced steric hindrance .
- Biological Activity : Tetrahydropyridine derivatives show enhanced MAO-B inhibition reversibility, highlighting the impact of ring saturation on pharmacodynamics .
- Sensor Performance : The PY-BE probe (derived from a related boronate) achieves a detection limit of 1.54 µM for H₂O₂, demonstrating utility in environmental monitoring .
Biological Activity
The compound 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride (CAS No. 302348-51-2) is a boron-containing derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
This compound features a piperidine core substituted with a boron-containing moiety. Its molecular formula is with a molecular weight of 234.10 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, boron-containing compounds have been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cytochrome P450 Inhibition :
- Studies indicate that derivatives of this compound exhibit inhibition of CYP3A4 with an IC50 value around , suggesting a significant potential for drug-drug interactions .
- The compound's time-dependent inhibition further complicates its pharmacokinetic profile by potentially leading to adverse effects such as liver toxicity .
Cytotoxicity and Cell Viability
Research has assessed the cytotoxic effects of this compound in various cell lines:
- HT-22 and BV-2 Cells : Evaluations showed that at concentrations up to , the compound did not significantly reduce cell viability, indicating a favorable safety profile in these models .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 98 |
| 1 | 95 |
| 10 | 92 |
| 50 | 70 |
| 100 | 50 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In BV-2 microglial cells, it significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating potential therapeutic effects in neuroinflammatory conditions .
Case Studies and Research Findings
- Inhibition of GSK-3β :
- Drug Interaction Studies :
Q & A
Q. Which computational models predict the compound’s reactivity in complex reaction systems?
- Methodology : Use DFT (B3LYP/6-311+G(d,p)) to model transition states in cross-coupling reactions. Molecular dynamics simulations (e.g., AMBER) assess solvation effects. QSAR models prioritize derivatives with optimal logP and polar surface area for CNS penetration .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
